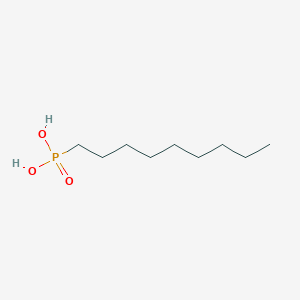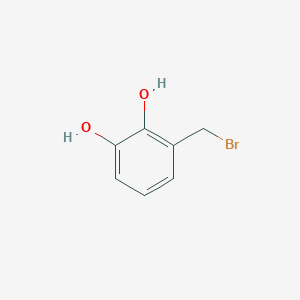
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Vue d'ensemble
Description
“6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” is a chemical compound . It is a partially hydrogenated derivative of naphthalene . It is a constituent of petroleum and coal tar .
Synthesis Analysis
The synthesis of new 1,2,3,4-tetrahydronaphthalene-2-carboxylic acids as carbacyclic analogs of trolox has been described . The replacement of the oxygen for carbon atom in dihydropyranyl ring leads to the respective substituted 6-tetralols (6-hydroxy-1,2,3,4-tetrahydronaphthalenes) .
Applications De Recherche Scientifique
Synthesis and Drug Development
Researchers have explored the synthesis of derivatives of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid for potential drug development. For instance, the synthesis of dopaminergic drugs, such as 2-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, from related compounds demonstrates the importance of these compounds in developing therapeutic agents targeting neurological disorders (Göksu et al., 2006). Similarly, compounds derived from 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have been investigated for their potential as cardiovascular agents, indicating a broad spectrum of pharmacological applications (Miyake et al., 1983).
Chemical Synthesis and Material Science
The compound and its derivatives have been utilized in chemical synthesis processes, demonstrating the versatility of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in constructing complex organic molecules. For example, studies on the transition-state effects in acid-catalyzed aryl epoxide hydrolyses highlight its role in understanding reaction mechanisms and synthesizing specific diol configurations (Sampson et al., 2004).
Analytical and Environmental Chemistry
In analytical and environmental chemistry, derivatives of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid serve as probes or markers. For instance, naphthalene derivatives have been used in the development of fluorescent and colorimetric sensors for metal ions, showcasing the utility of these compounds in environmental monitoring and analysis (Li et al., 2019).
Propriétés
IUPAC Name |
6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h3-4,6,9,12H,1-2,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYULKFLVMRGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B1645208.png)



![4-[6-(Chloromethyl)pyridin-2-YL]morpholine](/img/structure/B1645225.png)
![N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B1645226.png)





